molecular formula C6H2Cl4O2S B1332082 2,4,6-Trichlorobenzenesulfonyl chloride CAS No. 51527-73-2

2,4,6-Trichlorobenzenesulfonyl chloride

Cat. No.: B1332082
CAS No.: 51527-73-2
M. Wt: 280 g/mol
InChI Key: WHJAQKAAIOHCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Biochemical Pathways

It is known to be used in the synthesis of 2,4,6-trichlorothiophenol and n-(2-hydroxymethylphenyl)-2,4,6-trichlorobenzenesulfonamide .

Action Environment

It is primarily used as a reagent in the synthesis of other compounds .

Chemical Reactions Analysis

2,4,6-Trichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonic acids .

Scientific Research Applications

Synthetic Chemistry

Role in Synthesis:
2,4,6-Trichlorobenzenesulfonyl chloride is primarily used as a reagent for the synthesis of sulfonamide derivatives. These derivatives are crucial in the development of various pharmaceuticals due to their biological activity.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct TypeExample Reaction
Nucleophilic SubstitutionSulfonamide DerivativesR-NH2 + C6H2Cl3O2S → R-NH-SO2-C6H2Cl2 + HCl
Coupling ReactionsBiologically Active CompoundsR-X + C6H2Cl3O2S → R-SO2-C6H2Cl2 + HX

Pharmaceutical Research

Drug Development:
This compound is integral to developing new drugs targeting bacterial infections. Its ability to modify biological molecules allows for the creation of novel therapeutic agents.

Case Study: Antibacterial Activity
A study demonstrated that compounds synthesized using this compound exhibited significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for these derivatives in treating infections .

Pesticide Development

Agrochemical Applications:
In agriculture, this compound is employed in synthesizing herbicides and fungicides. These agrochemicals are vital for enhancing crop yields and protecting plants from diseases.

Table 2: Agrochemical Products Derived from this compound

Product NameTypeApplication
Herbicide AHerbicideControls broadleaf weeds
Fungicide BFungicidePrevents fungal infections in crops

Material Science

Polymer Modification:
This compound is utilized in modifying polymers to improve their physical properties such as durability and resistance to environmental factors.

Case Study: Polymer Enhancement
Research indicated that incorporating this compound into polymer matrices resulted in improved mechanical strength and thermal stability. This enhancement is particularly beneficial for materials used in harsh environments .

Analytical Chemistry

Use in Standards Preparation:
In analytical chemistry, this compound serves as a reagent for preparing standards and reagents necessary for various analytical methods.

Applications:

  • Used in chromatographic methods for quantifying sulfonamide derivatives.
  • Assists in developing calibration curves for spectroscopic analysis.

Biological Activity

2,4,6-Trichlorobenzenesulfonyl chloride (TCBSC) is a chemical compound that has garnered attention for its diverse applications in synthetic chemistry, pharmaceuticals, and material science. This article delves into the biological activities associated with TCBSC, highlighting its role in drug development, its interactions with biological systems, and relevant case studies.

  • Molecular Formula : C6HCl3O2S
  • Molecular Weight : 279.56 g/mol
  • CAS Number : 15945-07-0

TCBSC primarily functions as a sulfonylating agent. Its mechanism involves the formation of sulfonamide derivatives, which are crucial in various biological processes. The compound's ability to modify nucleophilic sites on biomolecules allows it to participate in the synthesis of biologically active compounds.

1. Pharmaceutical Research

TCBSC is instrumental in developing new drugs due to its ability to modify biological molecules effectively. It has been utilized in synthesizing sulfonamide antibiotics and other therapeutic agents targeting bacterial infections. For instance, TCBSC has been employed in the synthesis of thionucleosides that exhibit antiviral properties against Hepatitis C virus (HCV) replication .

2. Antiviral Activity

Recent studies have explored the antiviral potential of nucleoside analogs synthesized using TCBSC. For example, thionucleosides derived from TCBSC showed moderate cytotoxicity against U87-MG glioblastoma cells, indicating potential as anticancer agents . However, the overall cytotoxicity remained low due to poor substrate activity for nucleotide-forming kinases.

3. Pesticide Development

In agricultural chemistry, TCBSC has been used to develop herbicides and fungicides that enhance crop yields. Its efficacy in modifying plant biochemistry makes it a valuable asset in agrochemical formulations .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing 2′-deoxy-2′-fluoro-2′-C-methyl-4′-thionucleosides using TCBSC demonstrated its utility in creating compounds with antiviral properties. The synthesized compounds were evaluated for their activity against HCV replicons, revealing insights into their structure-activity relationships (SAR) and potential for further development .

Compound NameActivity LevelReference
2′-Deoxy-2′-fluoro-2′-C-methylModerate Cytotoxicity
ThionucleosidesLow Cytotoxicity

Case Study 2: Modification of Biological Molecules

Research involving the synthesis of various sulfonamide derivatives using TCBSC highlighted its versatility as a reagent in pharmaceutical chemistry. The modifications allowed for the development of compounds with enhanced antibacterial properties .

Properties

IUPAC Name

2,4,6-trichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJAQKAAIOHCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334621
Record name 2,4,6-Trichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51527-73-2
Record name 2,4,6-Trichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichlorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichlorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4,6-Trichlorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichlorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.